
(R)-(+)-Limonene
Overview
Description
(R)-(+)-Limonene (C₁₀H₁₆) is a cyclic monoterpene and the (+)-enantiomer of limonene. It is the predominant isomer in citrus essential oils, constituting over 90% of the volatile fraction in orange, lemon, and grapefruit peels . Industrially, it serves as a sustainable solvent, flavoring agent, and platform chemical for synthesizing value-added derivatives such as carveol, perillyl alcohol, and limonene epoxides . Its applications span agrochemicals, food additives, and bio-based polymers, with growing interest in its anticancer and antimicrobial properties .
Biocatalytic epoxidation of this compound yields trans-1,2-epoxide as the primary product (diastereoselectivity >90% with oat peroxygenase), a critical intermediate for CO₂-based polycarbonate synthesis . In contrast, (S)-(−)-limonene predominantly forms cis-1,2-epoxide under similar enzymatic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: d-Limonene can be synthesized through several methods, including:
Cold Pressing: This method involves mechanically pressing the peels of citrus fruits to extract the essential oils, which contain d-Limonene.
Steam Distillation: In this process, the citrus peels are subjected to steam, which helps in the extraction of d-Limonene without decomposing the compound.
Industrial Production Methods:
Chemical Reactions Analysis
d-Limonene undergoes various chemical reactions, including:
Oxidation: In the presence of moist air, d-Limonene oxidizes to form carveol, carvone, and limonene oxide
Dehydrogenation: When reacted with sulfur, d-Limonene undergoes dehydrogenation to form p-cymene.
Cracking: At elevated temperatures, d-Limonene can crack to form isoprene.
Common Reagents and Conditions:
Oxidation: Moist air or oxygen.
Dehydrogenation: Sulfur.
Cracking: High temperatures.
Major Products Formed:
Carveol, Carvone, and Limonene Oxide: Formed during oxidation.
p-Cymene: Formed during dehydrogenation.
Isoprene: Formed during cracking.
Scientific Research Applications
Impact on Growth, Metabolism, and Antioxidant Responses
Silver Catfish Studies: Dietary supplementation with R-(+)-limonene has been shown to improve growth, metabolism, stress response, and antioxidant activity in silver catfish, both uninfected and infected with Aeromonas hydrophila .
- Fish fed diets supplemented with R-(+)-limonene showed increased superoxide dismutase (SOD) and catalase (CAT) antioxidant activities, suggesting that this phytochemical can enhance the enzymatic antioxidant system .
- R-(+)-limonene in the diet protected the catfish liver from the challenges of A. hydrophila infection and increased the activity of SOD and CAT enzymes .
- The addition of R-(+)-limonene to the diets of fish with A. hydrophila stimulates antioxidant activity, reduces tissue damage, and increases resistance to oxidative stress, thereby improving the health status of silver catfish .
Neuroprotective Effects
Antioxidant Properties: Limonene (+) exhibits neuroprotective functions against the neurotoxicity of amyloid-beta 42 (Aβ42), suggesting its potential as a therapeutic reagent for AD .
- Limonene (+) feeding reduced the amount of reactive oxygen species (ROS) in the eye imaginal discs of AD model flies compared to controls, indicating that its antioxidant properties are crucial for neuroprotective action .
- Limonene (+) intake can alleviate Drosophila eye degeneration and reduce survival during development, both induced by Aβ42 .
- Limonene (+) inhibited Aβ42-induced cell death in the larval brain and eye imaginal discs, suggesting that the phenotypic mitigative effects in AD model flies are due to this inhibition .
Other Potential Benefits and Applications
- Metabolic Benefits: Limonene (+) is beneficial for metabolic syndrome and diseases of the gastrointestinal and respiratory tracts .
- Anti-inflammatory Effects: Limonene (+) inhibits inflammation associated with AD .
- Antimicrobial Activity: Limonene has demonstrated improved enzymatic antioxidant activity and resistance against A. hydrophila when supplemented in diets .
- Use in Chemical Synthesis: (R)-(+)-limonene oxide can be used to synthesize cyclic carbamates, which are useful in various chemical applications .
- Aroma and Flavor: R-(+)-limonene is associated with the odor of oranges .
Human Metabolism and Kinetics
Metabolism Study: A study on human volunteers orally exposed to R-limonene (LMN) showed that metabolites reached maximum concentrations 1-2 hours post-exposure, followed by rapid elimination with half-lives of 0.7-2.5 hours .
- The parent compound and metabolites were analyzed in blood and urine, showing rapid elimination of metabolites .
- Renal metabolite elimination was completed within 24 hours .
Stability and Quality
Quality Stabilizing Compound: R-limonene is used in long-term stability studies for gas mixtures, including volatile organic compounds (VOCs) and terpenes .
Data Overview
Mechanism of Action
d-Limonene exerts its effects through various mechanisms:
Anticancer Mechanism: Modulates apoptosis, promotes autophagy, and inhibits angiogenesis and metastasis.
Antimicrobial Mechanism: Inhibits viral DNA polymerase during the viral reproduction cycle.
Gastrointestinal Mechanism: Increases mucus production and regulates inflammatory and immune responses, providing relief from gastrointestinal disorders.
Comparison with Similar Compounds
Enantiomeric Comparison: (R)-(+)-Limonene vs. (S)-(−)-Limonene
Key Insights :
- Stereoselectivity : Enzymatic epoxidation of (R)-limonene favors trans-epoxide, while (S)-limonene forms cis-epoxide. This divergence impacts polymer synthesis, as trans-epoxide derivatives exhibit higher thermal stability .
- Toxicity : Both enantiomers inhibit microbial growth at >2 mM concentrations, but (R)-limonene requires solvent overlays (e.g., n-dodecane) to mitigate toxicity in bioproduction .
Comparison with Other Monoterpenes
Functional Differences :
- Reactivity : this compound undergoes regioselective oxidation at the 1,2- or 8,9-positions, yielding carveol or perillyl alcohol, whereas α-pinene forms pinene oxide, a less versatile intermediate .
- Thermal Stability : Limonene epoxides outperform pinene oxides in polymer applications due to superior mechanical properties .
Oxidation Pathways and Derivatives
Catalytic Efficiency :
Biological Activity
(R)-(+)-Limonene, a cyclic monoterpene primarily found in citrus fruits, has garnered significant attention for its diverse biological activities. This article synthesizes recent research findings regarding its pharmacological effects, mechanisms of action, and potential therapeutic applications.
This compound is a chiral compound with the molecular formula . It is predominantly extracted from citrus peels, particularly oranges and lemons, where it constitutes a major component of essential oils . The compound exhibits a pleasant citrus aroma, making it popular in the food and fragrance industries.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of this compound. In a study involving silver catfish, dietary supplementation with this compound improved growth performance and enhanced antioxidant responses under stress conditions induced by Aeromonas hydrophila infection. The results indicated that this compound reduced oxidative stress markers and increased the activity of superoxide dismutase (SOD) and catalase (CAT), suggesting its protective role against oxidative damage .
Anticancer Activity
This compound has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Induction of Apoptosis : Limonene upregulates pro-apoptotic factors while downregulating anti-apoptotic factors. This dual action promotes programmed cell death in cancer cells .
- Cell Cycle Arrest : Research indicates that limonene can induce cell cycle arrest, particularly in colon cancer cells, by modulating the expression of cell cycle regulators such as p21 and Bax .
- Inhibition of Tumor Growth : Studies have demonstrated that limonene inhibits tumor growth by disrupting isoprenylation of proteins involved in cell growth regulation, such as Ras .
Antimicrobial Activity
The antimicrobial effects of this compound have also been documented. It exhibits significant inhibitory activity against various bacterial strains, including E. coli and Staphylococcus aureus . A study reported that treatment with limonene resulted in altered cell membrane integrity and reduced biofilm formation in treated bacteria, highlighting its potential as a natural antimicrobial agent .
Case Studies
- Dietary Supplementation in Aquaculture : A study on silver catfish demonstrated that dietary inclusion of this compound improved not only growth rates but also metabolic responses to stressors like bacterial infections. The findings suggest that limonene may enhance fish health and resilience against pathogens .
- Cancer Therapeutics : Clinical trials have explored the use of limonene as an adjunct therapy in cancer treatment, with promising results indicating improved patient outcomes when combined with conventional therapies. Its ability to modulate metabolic pathways involved in cancer progression makes it a candidate for further clinical investigation .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard methodologies for characterizing (R)-(+)-limonene purity and enantiomeric excess in natural product extracts?
- Methodology :
- Gas Chromatography (GC) with chiral columns (e.g., β-cyclodextrin-based stationary phases) is widely used to resolve enantiomers .
- HPLC with polarimetric detection can quantify enantiomeric ratios, validated against certified reference standards (e.g., ≥93% purity ).
- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., -NMR) distinguishes diastereomers via coupling constants in chiral derivatives .
- Data Interpretation : Purity thresholds (e.g., ≥95%) must align with analytical uncertainty margins (standard deviations <5% ).
Q. How can researchers design experiments to isolate this compound from citrus peels while minimizing degradation?
- Experimental Design :
- Cold-pressing extraction preserves volatile terpenes by avoiding thermal degradation .
- Solvent selection : Use non-polar solvents (e.g., hexane) for higher yield, but validate residual solvent levels via GC-MS .
- Stability testing : Monitor limonene oxidation under varying pH, temperature, and light exposure using UV-Vis spectroscopy .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported antioxidant synergism and antagonism with other compounds?
- Methodology :
- Three-level factorial design to test interactions between limonene (0–4 mM), eugenol (0–1 mM), thymol (0–1.5 mM), and sesamol (0–1.5 mM) .
- Response surface modeling quantifies synergistic/antagonistic effects on radical scavenging (e.g., DPPH assay) .
- Data Contradiction Analysis :
- Variability in solvent polarity (e.g., ethanol vs. DMSO) alters compound interactions; replicate experiments under standardized conditions .
Q. How can asymmetric organocatalysis leverage this compound enantiomers for chiral drug synthesis?
- Methodology :
- Chiral resolution : Use this compound oxide as a stereoselective catalyst in Diels-Alder reactions .
- NIR-VCD spectroscopy validates enantiomeric excess (>99%) via C-H vibrational transitions in a 10 mm pathlength cell .
- Case Study : Synthesis of perillic acid (anticancer agent) via Yarrowia lipolytica biotransformation, optimizing pH (5.0–7.0), temperature (25–35°C), and substrate concentration (10–50 g/L) .
Q. What environmental factors influence this compound variability in plant essential oils, and how can this be statistically modeled?
- Methodology :
- Multivariate regression correlates limonene content with latitude (r = -0.526), elevation (r = -0.505), and soil pH (r = -0.444) .
- Geographic Information Systems (GIS) map terpene biosynthesis hotspots under abiotic stress conditions .
Q. Ethical and Reproducibility Considerations
Properties
IUPAC Name |
(4R)-1-methyl-4-prop-1-en-2-ylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGQYMWWDOXHJM-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Record name | D-LIMONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | D-LIMONENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020778 | |
Record name | D-Limonene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D-limonene is a clear colorless mobile liquid with a pleasant lemon-like odor. (NTP, 1992), Liquid; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless mobile liquid; fresh, light, sweet, citrusy aroma | |
Record name | D-LIMONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | d-Limonene | |
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Record name | (+)-Limonene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003375 | |
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Record name | D-LIMONENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | d-Limonene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
348 to 349 °F at 760 mmHg (NTP, 1992), 177.6 °C, 178 °C | |
Record name | D-LIMONENE | |
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URL | https://cameochemicals.noaa.gov/chemical/20568 | |
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Record name | D-LIMONENE | |
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Flash Point |
119 °F (NTP, 1992), 48 °C, 48 °C (closed cup), 48 °C c.c. | |
Record name | D-LIMONENE | |
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URL | https://cameochemicals.noaa.gov/chemical/20568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | d-Limonene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/695 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | (D)-LIMONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | D-LIMONENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 13.8 mg/L at 25 °C, Miscible with ethanol and ether; soluble in carbon tetrachloride, Miscible with fixed oils; slightly soluble in glycerin; insoluble in propylene glycol, Solubility in water at 25 °C: very poor, Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils, Soluble (in ethanol) | |
Record name | D-LIMONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | D-LIMONENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | d-Limonene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8411 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8411 at 20 °C, Relative density (water = 1): 0.84, 0.838-0.843 | |
Record name | D-LIMONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (D)-LIMONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | D-LIMONENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | d-Limonene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1), Relative vapor density (air = 1): 4.7 | |
Record name | D-LIMONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (D)-LIMONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | D-LIMONENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 57 °F ; 5 mmHg at 104.7 °F; 10 mmHg at 128.8 °F (NTP, 1992), 1.98 [mmHg], 1.98 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.19 | |
Record name | D-LIMONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | d-Limonene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/695 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | (D)-LIMONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | D-LIMONENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Oil, Colorless liquid or oil | |
CAS No. |
5989-27-5, 65996-98-7 | |
Record name | D-LIMONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (+)-Limonene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5989-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (d)-Limonene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terpenes and Terpenoids, limonene fraction | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065996987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4R)-limonene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Limonene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIMONENE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFD7C86Q1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (D)-LIMONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (+)-Limonene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | D-LIMONENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-142.4 °F (NTP, 1992), -74 °C, -90 °C | |
Record name | D-LIMONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (D)-LIMONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (+)-Limonene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | D-LIMONENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.